molecular formula C6H10N2O2 B1585601 1,5,5-Trimethylimidazolidine-2,4-dione CAS No. 6851-81-6

1,5,5-Trimethylimidazolidine-2,4-dione

Cat. No. B1585601
CAS RN: 6851-81-6
M. Wt: 142.16 g/mol
InChI Key: ZNYIPTYJBRGSSL-UHFFFAOYSA-N
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Description

1,5,5-Trimethylimidazolidine-2,4-dione (TMD) is a highly versatile and useful organic compound that has a wide variety of applications in both scientific research and industry. TMD is a cyclic imidazolidine derivative of trimethylamine and is a colorless, odorless solid with a melting point of 120 °C. It is insoluble in water, but soluble in organic solvents. TMD has been widely studied for its various properties, such as its ability to act as a reducing agent and its ability to form complexes with metal ions. TMD has also been studied for its potential applications in a variety of scientific fields, such as in the synthesis of complex molecules, in the study of biological processes, and in the development of new drugs.

Scientific Research Applications

Synthesis of 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione

1,5,5-Trimethylhydantoin can be used to synthesize 3-bromomethyl-1,5,5-trimethylimidazolidine-2,4-dione . This compound could have potential applications in organic synthesis and medicinal chemistry.

Z-selective Hydroamidation of Terminal Alkynes

This compound can act as a reactant for Z-selective hydroamidation of terminal alkynes with secondary amides and imides . This reaction is important in the synthesis of Z-alkenyl amides, which are found in biologically active compounds and natural products.

Synthesis of Selective Inhibitors of Hepatitis C Virus NS3 Serine Protease

1,5,5-Trimethylhydantoin can be used as a reactant for the synthesis of selective inhibitors of hepatitis C virus NS3 serine protease . These inhibitors could potentially be used in the treatment of Hepatitis C.

Stereoselective Addition of Imides to Alkynes

This compound can also be used as a reactant for the stereoselective addition of imides to alkynes . This reaction is useful in the synthesis of a variety of organic compounds.

Synthesis of Selective Angiotensin II AT2 Receptor Agonists

1,5,5-Trimethylhydantoin can be used in the synthesis of selective angiotensin II AT2 receptor agonists . These agonists could potentially be used in the treatment of hypertension and other cardiovascular diseases.

Synthesis of N-chlorohydantoins

This compound can be used in the synthesis of N-chlorohydantoins . N-chlorohydantoins are used as disinfectants and biocides due to their antimicrobial properties.

properties

IUPAC Name

1,5,5-trimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2)4(9)7-5(10)8(6)3/h1-3H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYIPTYJBRGSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218642
Record name 1,5,5-Trimethylimidazolidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,5-Trimethylimidazolidine-2,4-dione

CAS RN

6851-81-6
Record name 1,5,5-Trimethyl-2,4-imidazolidinedione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,5-Trimethylimidazolidine-2,4-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,5-Trimethylimidazolidine-2,4-dione
Source EPA DSSTox
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Record name 1,5,5-trimethylimidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

203 ml 1.6M Butyllithium in hexane were added to a solution of 46.0 ml diisopropylamine in 120 ml THF at 0° over 1 h. The resultant LDA-solution was stirred at 0° for 1 h and then cooled down to −75°. 50.8 g 3-cyclopentyl-propionic acid methylester dissolved in 65 ml THF were added at −75° over 1 h and stirring at that temperature was continued for 1 h. 67.6 g 3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione dissolved in 65 ml THF were added at −75° over 1 h and after additional stirring at −75° for 1 h, 50 ml conc. H2SO4 were added over 15 minutes. The reaction mixture was refluxed for 3 h, cooled down to r.t. and hydrolyzed with 300 ml deionized water. The organic layer was separated, washed with 10% brine and dried over Na2SO4. Filtration and evaporation of the solvent afforded 96.5 g crude 3-(4-cyclopentylmethyl-3-hydroxy-5-oxo-tetrahydro-furan-3-ylmethyl)-(1,5,5-trimethyl-imidazolidine-2,4-dione as a yellow oil, which was used without purification for the next step. 3-Cyclopentyl-propionic acid methylester was prepared from the corresponding acid (ACROS No. 11161). The methylester is also available at Chemische Fabrik K. Bucher.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.8 g
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
solvent
Reaction Step Four
Name
3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione
Quantity
67.6 g
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Cristiani, FA Devillanova, A Diaz, F Isaia… - Spectrochimica Acta Part …, 1985 - Elsevier
The ir spectra of the title compounds have been recorded in the region 3500-3150 cm −1 in CH 2 Cl 2 and CH 2 Cl 2 /DMSO solutions. In the region of the free NH stretching vibrations, …
Number of citations: 17 www.sciencedirect.com
L Zhang, F Zhou, Z Li, B Liu, R Yan, J Li, Y Hu… - Polymer …, 2020 - pubs.rsc.org
A (thio)hydantoin (HHyd) and organic superbase binary cocatalyst is illustrated as a tunable catalytic tool that enabled the efficient ring-opening polymerization (ROP) of various cyclic …
Number of citations: 6 pubs.rsc.org
A Pesquet, L Van Hijfte, A Daïch - ARKIVOC: Online Journal of …, 2010 - researchgate.net
Tricyclic N, O-acetal scaffolds have been prepared easily in few steps starting from cheap reagents in moderate to good yields (40-68%) in which the α-hydroxy lactam intermediates …
Number of citations: 4 www.researchgate.net
T Matsuda, A Okuda, Y Watanabe, T Miura… - Bioorganic & medicinal …, 2015 - Elsevier
In an attempt to molecularly design liver X receptor (LXR) β-selective agonists, we discovered that the combination of the 2-oxochromene moiety (head) and the imidazoline-2,4-dione …
Number of citations: 22 www.sciencedirect.com
CK Wada, JH Holms, ML Curtin, Y Dai… - Journal of medicinal …, 2002 - ACS Publications
A novel series of sulfone N-formylhydroxylamines (retrohydroxamates) have been investigated as matrix metalloproteinases (MMP) inhibitors. The substitution of the ether linkage of ABT…
Number of citations: 139 pubs.acs.org
C Wang, Q Zhao, M Vargas, JO Jones… - Journal of medicinal …, 2016 - ACS Publications
The aryl hydantoin 1 (Ro 13-3978) was identified in the early 1980s as a promising antischistosomal lead compound. However, this series of aryl hydantoins produced antiandrogenic …
Number of citations: 27 pubs.acs.org
C Wang - 2016 - digitalcommons.unmc.edu
Schistosomiasis is a tropical parasitic disease caused by infections with flukes of the genus Schistosoma, affecting as many as 440 million individuals worldwide, with 779 million living …
Number of citations: 2 digitalcommons.unmc.edu
YC Jeong, MG Moloney - Future Medicinal Chemistry, 2015 - Future Science
The emergence of antimicrobial resistance has created a need for the development of novel antibacterial therapies to treat infection. Natural products that exhibit antibacterial activity …
Number of citations: 12 www.future-science.com
KF McClure, MZ Axt - Bioorganic & medicinal chemistry letters, 1998 - Elsevier
A short synthesis, based on a succinate acylation-alkylation-decarboxylation approach, of the clinical compound Ro 32–3555 is reported. The nature of the selectivity in the mono-…
Number of citations: 11 www.sciencedirect.com

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